Polypectate sodium

Beschreibung

Eigenschaften

IUPAC Name |

sodium;(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxylato-6-[(2S,3R,4R,5R,6S)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O19.Na/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);/q;+1/p-3/t1-,2+,3+,4+,5+,6+,7+,8+,9+,10-,11-,12-,16-,17-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCACHWVTZGFJN-PYSZDIKSSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@H](O[C@@H]3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NaO19-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9049-37-0 | |

| Record name | Pectic acid, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Sodium Polypectate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for sodium polypectate.

Core Chemical Structure

Sodium polypectate, also known as sodium polygalacturonate, is the sodium salt of pectic acid. It is a linear polysaccharide derived from the de-esterification of pectin (B1162225), a major component of the primary cell walls of terrestrial plants.[1] The fundamental structure of sodium polypectate consists of repeating monomeric units of D-galacturonic acid linked together by α-(1→4) glycosidic bonds.[2] The carboxyl groups of the galacturonic acid residues are neutralized with sodium ions.

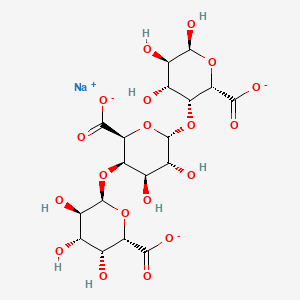

The basic repeating unit is an α-D-galacturonic acid residue. These units are linked in a linear fashion, forming a homopolymer. The IUPAC name for a representative trimer is sodium;(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxylato-6-[(2S,3R,4R,5R,6S)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate.[3][4]

Caption: Simplified representation of the linear α-(1→4)-linked D-galacturonic acid sodium salt units in sodium polypectate.

Physicochemical Properties

The properties of sodium polypectate can vary depending on the source and preparation method. Key quantitative parameters are summarized below.

| Property | Value | Reference |

| Molecular Weight | A peak molecular weight of 250 kDa has been reported for a commercial product. The molecular weight of a trimer is 566.35 g/mol . | [4][5] |

| Degree of Polymerization (DP) | Varies; can be determined from the molecular weight. | [6] |

| Degree of Esterification (DE) | < 5% | [3] |

| Biological Source | Typically citrus fruit or apples. | [1][7] |

| Appearance | White to light brown powder. | |

| Solubility | 10 mg/mL in water, resulting in a hazy to turbid solution. |

Experimental Protocols

Determination of Degree of Esterification (DE) by Titration

This method quantifies the free and esterified carboxyl groups.

Materials:

-

Sodium polypectate sample

-

0.1 M Sodium Hydroxide (NaOH)

-

0.1 M Hydrochloric Acid (HCl)

-

Phenolphthalein (B1677637) indicator

-

Deionized water

Procedure:

-

Dissolution: Accurately weigh approximately 500 mg of sodium polypectate and dissolve it in 100 mL of deionized water with stirring.

-

Titration of Free Carboxyl Groups (V1): Add a few drops of phenolphthalein to the solution and titrate with 0.1 M NaOH until a persistent faint pink color is observed (pH ~8.2). Record the volume of NaOH used as V1.

-

Saponification: To the neutralized solution, add 20 mL of 0.5 M NaOH and stir for 2 hours at room temperature to saponify the ester groups.

-

Back Titration (V2): Add 20 mL of 0.5 M HCl to neutralize the excess NaOH. Titrate the excess HCl with 0.1 M NaOH until the faint pink endpoint is reached. Record the volume of NaOH used as V2.

-

Calculation: The degree of esterification is calculated using the following formula: DE (%) = [V2 / (V1 + V2)] x 100

Determination of Degree of Esterification (DE) by FTIR Spectroscopy

This method relies on the differential absorption of infrared light by esterified and free carboxyl groups.

Materials:

-

Sodium polypectate sample

-

Potassium bromide (KBr) for pellet preparation

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Prepare a KBr pellet containing a known concentration of the dried sodium polypectate sample.

-

FTIR Analysis: Acquire the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the absorbance peaks corresponding to the esterified carboxyl groups (around 1745 cm⁻¹) and the free carboxylate groups (around 1630 cm⁻¹).

-

Calculation: The degree of esterification can be estimated by the ratio of the areas of these two peaks. A calibration curve prepared with standards of known DE is required for accurate quantification.

Application in Fungal Research: Induction of Polygalacturonase

Sodium polypectate is widely used as a carbon source and an inducer of polygalacturonase enzymes in fungal cultures.[1][8] The degradation of pectin in the plant cell wall by fungal polygalacturonases is a key step in pathogenesis for many phytopathogenic fungi. The presence of pectin or its derivatives, like sodium polypectate, in the growth medium triggers the expression of polygalacturonase genes in the fungus.

Caption: Proposed pathway for the induction of polygalacturonase synthesis in fungi by sodium polypectate.

Experimental Workflow: Polygalacturonase Induction and Activity Assay

The following workflow outlines the steps to induce and measure polygalacturonase activity in a fungal culture using sodium polypectate as the substrate.

Caption: A step-by-step workflow for the induction and subsequent activity measurement of polygalacturonase from a fungal culture.

Protocol for Polygalacturonase Activity Assay (DNS Method):

This assay measures the release of reducing sugars from the enzymatic hydrolysis of polygalacturonic acid.[9]

Materials:

-

Crude enzyme extract (culture supernatant)

-

1% (w/v) Polygalacturonic acid in 0.05 M sodium acetate (B1210297) buffer (pH 5.0)

-

Dinitrosalicylic acid (DNS) reagent

-

D-galacturonic acid standard solutions

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a test tube, combine 0.5 mL of the crude enzyme extract with 1.0 mL of the 1% polygalacturonic acid substrate solution.

-

Incubation: Incubate the reaction mixture at 45°C for a defined period (e.g., 60 minutes).

-

Stopping the Reaction and Color Development: Add 1.5 mL of DNS reagent to stop the reaction and incubate in a boiling water bath for 5-15 minutes to allow for color development.

-

Measurement: Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.

-

Quantification: Determine the amount of reducing sugars released by comparing the absorbance to a standard curve prepared with known concentrations of D-galacturonic acid. One unit of polygalacturonase activity is typically defined as the amount of enzyme that releases 1 µmol of galacturonic acid per minute under the specified assay conditions.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. Pectin - Wikipedia [en.wikipedia.org]

- 3. Polygalacturonic Acid Sodium Salt | C18H23NaO19-2 | CID 86278167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Method for detecting polymerization degree of sodium alginate oligosaccharide - Eureka | Patsnap [eureka.patsnap.com]

- 7. apsnet.org [apsnet.org]

- 8. Polypectate sodium I CAS#: 9049-37-0 I inducer of polygalacturonase I InvivoChem [invivochem.com]

- 9. Partial Purification and Characterization of Exo-Polygalacturonase Produced by Penicillium oxalicum AUMC 4153 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sodium Polypectate: Molecular Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium polypectate, focusing on its molecular characteristics, quantitative data, and key experimental applications. Sodium polypectate, the sodium salt of polygalacturonic acid, is a natural polysaccharide with significant applications in various scientific and industrial fields, including microbiology, food science, and pharmaceuticals.

Core Molecular and Physical Properties

Sodium polypectate is a linear polymer composed of α-(1,4)-linked D-galacturonic acid units. As it is a polymer, its molecular weight can vary. The molecular formula and weight typically refer to a representative oligomeric unit. It is known for its ability to form gels in the presence of divalent cations, such as calcium, and for its role as an inducer of pectinolytic enzymes in various microorganisms.

Quantitative Data Summary

The following table summarizes key quantitative data for sodium polypectate.

| Property | Value | References |

| Molecular Formula | C₁₈H₂₃NaO₁₉⁻² (for a trimer unit) | [1](2--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK-- |

| Molecular Weight | ~566.35 g/mol (for a trimer unit) | [1](3) |

| Purity | ≥75% (by titration) | (4) |

| Degree of Esterification (DE) | <5% | (5) |

| Solubility in Water | 10 mg/mL (forms a hazy to turbid solution) | (6) |

Key Experimental Protocols

Induction of Polygalacturonase Production in Aspergillus niger

Sodium polypectate serves as an excellent carbon source and inducer for the production of pectinolytic enzymes, such as polygalacturonase, by various microorganisms, particularly fungi like Aspergillus niger.(7)

Materials:

-

Aspergillus niger strain

-

Induction Medium (per liter):

-

Sodium Polypectate: 10 g

-

Yeast Extract or Peptone: 2 g

-

KH₂PO₄: 2 g

-

MgSO₄·7H₂O: 0.5 g

-

(Optional) NaCl: 1 g

-

-

Autoclave

-

Incubator shaker

-

Centrifuge

Procedure:

-

Medium Preparation: Prepare the induction medium and adjust the pH to 5.0-5.5. Sterilize the medium by autoclaving at 121°C for 15 minutes.(8)

-

Inoculation: Inoculate the sterile medium with a spore suspension of Aspergillus niger (typically 5-10% v/v).

-

Incubation: Incubate the culture at 28-30°C for 5-7 days with continuous shaking at 120-150 rpm for submerged fermentation.(8)

-

Harvesting the Crude Enzyme: After incubation, separate the fungal biomass from the culture broth by filtration through cheesecloth or muslin.

-

Clarification: Centrifuge the filtrate at 10,000 rpm for 10-15 minutes at 4°C to remove any remaining cells and debris. The clear supernatant contains the crude polygalacturonase extract.(8)

-

Storage: The crude enzyme can be stored at 4°C for short-term use or frozen for long-term stability.

Assay of Polygalacturonase Activity using the DNS Method

The activity of polygalacturonase is determined by measuring the amount of reducing sugars (primarily galacturonic acid) released from the hydrolysis of sodium polypectate. The 3,5-dinitrosalicylic acid (DNS) method is a common colorimetric assay for quantifying reducing sugars.(9)

Materials:

-

Crude or purified polygalacturonase extract

-

Substrate solution: 1% (w/v) sodium polypectate in 0.05 M sodium acetate (B1210297) buffer (pH 5.5)

-

DNS Reagent

-

40% Potassium Sodium Tartrate (Rochelle salt) solution

-

Standard glucose or galacturonic acid solution (for standard curve)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a test tube, mix equal volumes (e.g., 0.5 mL) of the enzyme extract and the 1% sodium polypectate substrate solution.

-

Incubation: Incubate the reaction mixture in a water bath at 50°C for 30 minutes.(9)

-

Stopping the Reaction and Color Development: Stop the reaction by adding 1.0 mL of the DNS reagent. Place the tube in a boiling water bath for 5-15 minutes.(10) A color change from yellow to reddish-brown will occur in the presence of reducing sugars.

-

Color Stabilization: After cooling the tubes to room temperature, add 1 mL of 40% Rochelle salt solution to stabilize the color.(11)

-

Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer.

-

Quantification: Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with known concentrations of glucose or galacturonic acid. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.

Visualizing Key Processes

Experimental Workflow for Polygalacturonase Production

The following diagram illustrates the workflow for producing and assaying polygalacturonase using sodium polypectate as an inducer.

Caption: Workflow for Polygalacturonase Production and Assay.

Calcium-Induced Gelation of Sodium Polypectate: The "Egg-Box" Model

The gelling of sodium polypectate in the presence of calcium ions is a critical property utilized in applications such as cell immobilization and controlled-release drug delivery. This process is often described by the "egg-box" model, where calcium ions form ionic bridges between parallel polygalacturonate chains.

Caption: 'Egg-Box' Model of Pectate Gelation.

References

- 1. ncbe.reading.ac.uk [ncbe.reading.ac.uk]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. Polygalacturonic Acid Sodium Salt | C18H23NaO19-2 | CID 86278167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-industry.com [alfa-industry.com]

- 5. Polygalacturonic Acid Sodium Salt | C18H23NaO19-2 | CID 86278167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SODIUM POLYPECTATE | 9049-37-0 [chemicalbook.com]

- 7. academic.oup.com [academic.oup.com]

- 8. putzagarwoodfarm.com [putzagarwoodfarm.com]

- 9. Identification and characterisation of a pectinolytic enzyme from Paenibacillus xylanolyticus :: BioResources [bioresources.cnr.ncsu.edu]

- 10. Identification and characterisation of a pectinolytic enzyme from Paenibacillus xylanolyticus :: BioResources [bioresources.cnr.ncsu.edu]

- 11. sciencevivid.com [sciencevivid.com]

An In-depth Technical Guide to the Core Properties of Polygalacturonic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polygalacturonic acid sodium salt is a polysaccharide and a major component of pectin (B1162225), a structural heteropolysaccharide found in the primary cell walls of terrestrial plants.[1] It is a linear polymer composed of α-(1→4)-linked D-galacturonic acid units.[1] As a water-soluble polymer, it finds extensive use in various industrial and research applications, including as a gelling agent, thickener, and stabilizer in the food and pharmaceutical industries.[1] Its biocompatibility and biodegradability make it an attractive polymer for drug delivery systems, tissue engineering scaffolds, and other biomedical applications. This guide provides a comprehensive overview of the core physicochemical and biological properties of polygalacturonic acid sodium salt, along with detailed experimental protocols for its characterization.

Physicochemical Properties

The physicochemical properties of polygalacturonic acid sodium salt can vary depending on its source and method of extraction. The following tables summarize the key quantitative data available for this polymer.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| CAS Number | 9049-37-0 | [2][3] |

| Synonyms | Sodium polypectate, Polyanhydrogalacturonic acid | |

| Biological Source | Citrus fruit | |

| Appearance | White to light brown powder | |

| Assay (Purity) | ≥75% (by titration) |

Table 2: Solubility and Composition

| Property | Value | Source |

| Solubility in Water | 10 mg/mL (hazy to turbid, faintly yellow to yellow) | |

| Uronic Acid Content | ~96% (w/w) | |

| Sodium (Na) Content | 6.5-10.5% (by ICP) | |

| Moisture Content | 4.3% | |

| Ash Content | 19.0% | |

| Protein Content | 1.0% |

Table 3: Molecular Weight and Sugar Composition

| Property | Value | Source |

| Peak Molecular Weight | 250 kDa (as determined by GPC) | |

| Galacturonic Acid | 96% | |

| Galactose | 1.0% | |

| Arabinose | 0.2% | |

| Rhamnose | 1.2% | |

| Xylose | 1.0% | |

| Glucose | 0.3% |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of polygalacturonic acid sodium salt.

Dissolution of Polygalacturonic Acid Sodium Salt

A standard method for dissolving polygalacturonic acid sodium salt involves the following steps:

-

Add 1 gram of polygalacturonic acid sodium salt to 95 mL of vigorously stirring distilled water pre-heated to approximately 40°C.

-

Continue stirring until the polysaccharide is completely dissolved, which typically takes about 10 minutes.

-

Cool the solution to room temperature.

-

Adjust the final volume to 100 mL with distilled water.

-

For storage, transfer the solution to a well-sealed glass container and add a few drops of toluene (B28343) to prevent microbial contamination. Store at 4°C.

Purity Assessment by Titration (Assay)

Principle:

-

First Titration: The free carboxyl groups of the galacturonic acid units are titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH).

-

Saponification: The esterified galacturonic acid units are then saponified (hydrolyzed) using an excess of the strong base.

-

Second Titration: The excess base is back-titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl).

The difference between the amount of base consumed in the saponification and the amount of acid used in the back-titration allows for the calculation of the amount of esterified carboxyl groups. The degree of esterification and, consequently, the galacturonic acid content can then be determined.

General Procedure Outline:

-

Sample Preparation: A known weight of the polygalacturonic acid sodium salt is dissolved in deionized water.

-

Initial Titration: The solution is titrated with standardized NaOH to a phenolphthalein (B1677637) endpoint to determine the free acid content.

-

Saponification: A known excess of standardized NaOH is added to the neutralized solution, and the mixture is allowed to stand to ensure complete saponification of the ester groups.

-

Back Titration: The excess NaOH is then titrated with standardized HCl to a phenolphthalein endpoint.

-

Calculation: The galacturonic acid content is calculated based on the volumes and concentrations of the titrants used.

For a detailed understanding of the validation of titration methods, refer to the guidelines provided by pharmacopeias.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a common technique for determining the molecular weight distribution of polymers.

Principle: GPC separates molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel particles. Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and elute later. By calibrating the column with standards of known molecular weight, the molecular weight distribution of the sample can be determined.

Instrumentation: A typical GPC system includes a pump, an injector, a set of columns, and one or more detectors (e.g., refractive index, viscometer, and light scattering detectors).

General Protocol for Polysaccharides:

-

Mobile Phase Preparation: An appropriate aqueous mobile phase, often a buffer solution like phosphate-buffered saline (PBS), is prepared and degassed.

-

Sample Preparation: The polygalacturonic acid sodium salt is dissolved in the mobile phase at a known concentration (e.g., 0.5 mg/mL).

-

Calibration: The GPC system is calibrated using a series of polysaccharide standards with known molecular weights (e.g., pullulan or dextran (B179266) standards).

-

Analysis: The sample is injected into the GPC system, and the chromatogram is recorded.

-

Data Analysis: The molecular weight averages (Mn, Mw) and the polydispersity index (PDI) are calculated from the chromatogram using the calibration curve.

Application notes from instrument manufacturers provide detailed guidance on the analysis of polysaccharides by GPC.

Rheological Characterization

The rheological properties of polygalacturonic acid sodium salt solutions, such as viscosity, are important for many of its applications. These solutions typically exhibit non-Newtonian, shear-thinning behavior.

Principle: Rheometry measures the flow and deformation of materials in response to an applied force. For polymer solutions, this typically involves measuring the viscosity as a function of shear rate, temperature, and concentration.

Instrumentation: A rotational rheometer equipped with a suitable geometry (e.g., cone-and-plate or concentric cylinders) is commonly used.

General Protocol:

-

Sample Preparation: Solutions of polygalacturonic acid sodium salt are prepared at various concentrations in the desired solvent (e.g., deionized water).

-

Measurement: The sample is loaded into the rheometer, and the temperature is controlled. The viscosity is measured over a range of shear rates.

-

Data Analysis: The data is plotted as viscosity versus shear rate to characterize the flow behavior. The effect of concentration and temperature on viscosity can also be determined by performing measurements under different conditions.

Studies on the rheological properties of pectin solutions provide valuable insights into the expected behavior of polygalacturonic acid sodium salt.

Biocompatibility Testing

For biomedical applications, it is crucial to assess the biocompatibility of the material. In vitro biocompatibility can be evaluated using cell culture-based assays.

Principle: The cytotoxicity of a material is assessed by exposing cultured cells to the material or its extracts (eluates) and measuring cell viability.

General Protocol (Eluate Test based on ISO 10993-5):

-

Eluate Preparation: The hydrogel or material is incubated in a cell culture medium for a specified period (e.g., 72 hours) at 37°C to create an extract.

-

Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is cultured in a multi-well plate.

-

Exposure: The culture medium is replaced with the prepared eluate, and the cells are incubated for a defined period.

-

Viability Assessment: Cell viability is determined using a quantitative assay, such as the MTT or XTT assay, which measures metabolic activity.

-

Analysis: The viability of the cells exposed to the eluate is compared to that of control cells (exposed to fresh culture medium) to determine the cytotoxicity of the material.

Biological Activities and Mechanisms

Polygalacturonic acid sodium salt exhibits several biological activities that are of interest to researchers and drug development professionals.

Gelation and the "Egg-Box" Model

Low-methoxyl pectins, including polygalacturonic acid sodium salt, can form gels in the presence of divalent cations, most notably calcium ions (Ca²⁺). This gelation is described by the "egg-box" model. In this model, the negatively charged carboxyl groups of the galacturonic acid residues on adjacent polymer chains chelate the calcium ions, creating junction zones that lead to the formation of a three-dimensional network, or gel.

Induction of Polygalacturonase in Fungi

In fungal cultures, polygalacturonic acid sodium salt serves as a carbon source and an inducer of polygalacturonases. These enzymes break down the polygalacturonic acid chain, releasing smaller oligomers and monomers that can be metabolized by the fungus. The degradation of galacturonic acid in filamentous fungi follows a specific metabolic pathway.

Metal Ion Chelation

The carboxyl groups of polygalacturonic acid can chelate various metal ions, a property that is exploited in applications such as wastewater treatment and as a sequestering agent. The efficiency of metal ion chelation can be quantified experimentally.

Applications in Drug Development

The unique properties of polygalacturonic acid sodium salt make it a valuable excipient and active component in drug delivery systems.

-

Hydrogel Formation: Its ability to form hydrogels, either through ionic crosslinking with divalent cations or by chemical modification, allows for the encapsulation and controlled release of therapeutic agents. These hydrogels can be designed to be injectable for minimally invasive delivery.

-

Mucoadhesion: The carboxyl groups in its structure can interact with mucin, the primary component of mucus, leading to mucoadhesive properties. This is advantageous for drug delivery to mucosal surfaces, such as the gastrointestinal tract, to increase drug residence time and absorption.

-

Biocompatibility: As a naturally derived polysaccharide, it generally exhibits good biocompatibility, making it suitable for in vivo applications.

Safety and Handling

Polygalacturonic acid sodium salt is generally considered safe for its intended applications in food and pharmaceuticals. However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting. It is a combustible solid, and personal protective equipment such as eye shields, gloves, and a dust mask should be worn when handling the powder. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Polygalacturonic acid sodium salt is a versatile polysaccharide with a wide range of applications stemming from its physicochemical and biological properties. Its ability to form gels, chelate metal ions, and its biocompatible nature make it a material of significant interest in drug development and tissue engineering. A thorough understanding of its properties and the appropriate analytical methods for its characterization are essential for its effective utilization in research and development.

References

The Genesis of a Polysaccharide: A Technical Guide to the Sourcing and Extraction of Sodium Polypectate from Pectin

For Immediate Release

This technical guide provides an in-depth exploration of the methodologies for sourcing and extracting sodium polypectate, a crucial polysaccharide in various scientific and pharmaceutical applications. Tailored for researchers, scientists, and drug development professionals, this document outlines the primary sources of its precursor, pectin (B1162225), and details the chemical transformation into sodium polypectate. The guide includes comprehensive experimental protocols, quantitative data on yields and purity from diverse sources, and visual representations of the extraction workflows.

Introduction to Pectin and Sodium Polypectate

Pectin is a complex structural heteropolysaccharide found in the primary cell walls of terrestrial plants.[1] Commercially, it is a white-to-light-brown powder primarily extracted from citrus fruits and apple pomace.[1] The fundamental chemical unit of pectin is galacturonic acid.[1] A key characteristic of pectin is its degree of esterification (DE), which is the percentage of carboxyl groups of galacturonic acid that are esterified with methanol. Pectins are classified as high-methoxyl (HM) with a DE greater than 50%, or low-methoxyl (LM) with a DE less than 50%.

Sodium polypectate, also known as sodium pectate, is the sodium salt of pectic acid. Pectic acid is a form of pectin with a very low degree of esterification, typically below 5%.[1] In essence, sodium polypectate is derived from pectin through a process of de-esterification, where the methyl ester groups are hydrolyzed to free carboxyl groups, which are subsequently neutralized with a sodium source. Sodium polypectate is valued for its gelling properties in the presence of divalent cations and its use as a carbon source in microbiological media.[2]

Sources and Composition of Pectin

The primary commercial sources of pectin are citrus peels and apple pomace, which are by-products of the juice industry. However, a variety of other plant materials also serve as viable, albeit less common, sources. The yield and composition of pectin are highly dependent on the source material and the extraction conditions employed.

Table 1: Pectin Yield from Various Plant Sources

| Plant Source | Extraction Conditions | Pectin Yield (%) | Reference |

| Citrus Peels | |||

| Orange Peel | Acid Extraction (HCl, pH 1.6, 90°C, 50 min) | Not Specified | |

| Orange Pomace | Acid Extraction (HCl) | 17.96 | |

| Clementine Peel | Citric Acid/Sodium Citrate (pH modified, 65°C, 2h) | 34.94 | |

| Pomelo Peels | Citric Acid (pH 3.0) | 6.5 - 9.0 | |

| Lime Peel | Acid Extraction (pH 1, 80°C, 30 min) | 0.05 | |

| Lemon Peel | Microwave-assisted, water (pH 1.4) | 19.24 | |

| Apple Pomace | |||

| Apple Pomace | Acid Extraction (pH 2, 70°C, 15 min) | 0.05 | |

| Apple Pomace | Autoclaving (121°C, 60 min) | 13.01 | |

| Other Sources | |||

| Banana Peel (Kluai Leb Mu Nang) | Not Specified | 24.08 | |

| Passion Fruit Peel | Acid Extraction (HCl) | 15.71 | |

| Mango Peel | Acid Extraction (H2SO4, 82°C, 105 min, pH 2) | 18.5 | |

| Sunflower Heads | Subcritical Water (120°C, 20 min) | 6.57 | |

| Sugar Beet Pulp | Not Specified | Up to 23 | |

| Soy Hull | Acid Extraction (HCl) | 5.66 |

Table 2: Chemical Composition of Pectin from Various Sources

| Pectin Source | Galacturonic Acid Content (%) | Degree of Esterification (%) | Reference |

| Citrus Peels | |||

| Orange Pomace | >50 | Not Specified | |

| Clementine Peel | 65.11 | 84.71 | |

| Pomelo Peels (Citric Acid Extracted) | 76.5 - 85.0 | 51.6 - 62.7 | |

| Lemon Outer Skin | Low | ~25 | |

| Red Orange Waste | High | ~25 | |

| Apple Pomace | |||

| Apple Pomace | 41.26 (LM) - 69.18 (HM) | 43.29 (LM) - 65.88 (HM) | |

| Other Sources | |||

| Banana Peel (Kluai Nam Wa) | 66.67 | 63.15 - 72.03 | |

| Passion Fruit Peel | >50 | Not Specified | |

| Mango Peel | 70.65 | 72.17 | |

| Sunflower Head | 82 | Not Specified |

Note: The quality of commercial pectin is often determined by its galacturonic acid content, with a minimum of 65% being a common standard.

Experimental Protocols

The conversion of pectin-rich biomass into sodium polypectate involves two primary stages: the extraction of pectin from the plant material and the subsequent de-esterification of the extracted pectin to form pectic acid, followed by neutralization.

Protocol 1: Acid Extraction of Pectin from Citrus Peels

This protocol is a generalized procedure based on common acid extraction methodologies.

Materials:

-

Dried citrus peel powder

-

Distilled water

-

Hydrochloric acid (HCl) or Citric acid

-

Ethanol (B145695) (95%)

-

pH meter

-

Heating mantle with stirrer

-

Beakers and filtration apparatus (cheesecloth or filter paper)

-

Drying oven

Methodology:

-

Preparation of Raw Material: Wash fresh citrus peels and dry them at 60°C in an oven until brittle. Grind the dried peels into a fine powder.

-

Acidic Hydrolysis: Suspend the dried peel powder in distilled water at a solid-to-liquid ratio of 1:25 to 1:50 (w/v).

-

pH Adjustment: Adjust the pH of the slurry to 1.5 - 2.5 using HCl or citric acid while stirring continuously.

-

Extraction: Heat the mixture to 80-95°C for 60-120 minutes with constant stirring.

-

Filtration: Separate the solid residue from the liquid extract by filtering through multiple layers of cheesecloth or filter paper. The liquid extract contains the soluble pectin.

-

Precipitation: Cool the pectin extract to room temperature. Add 95% ethanol to the extract in a 2:1 or 3:1 volume ratio (ethanol:extract) while stirring gently to precipitate the pectin.

-

Purification: Allow the pectin to settle, then separate the fibrous pectin precipitate. Wash the precipitate multiple times with 70% ethanol to remove monosaccharides and other impurities.

-

Drying: Dry the purified pectin in a hot air oven at 40-50°C until a constant weight is achieved. The result is a powdered form of pectin.

Protocol 2: Alkaline De-esterification of Pectin to Sodium Polypectate

This protocol describes the conversion of extracted pectin into sodium polypectate using alkaline hydrolysis.

Materials:

-

Extracted Pectin

-

Distilled water

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium phosphate (B84403) (Na₃PO₄·12H₂O) - optional, used in some protocols

-

Acetone (B3395972) or Ethanol (95%)

-

pH meter

-

Stirrer

-

Beakers and filtration apparatus

Methodology:

-

Pectin Solution Preparation: Disperse the extracted pectin in distilled water to create a 1-2% (w/v) solution. Stir until the pectin is fully hydrated.

-

Alkaline Treatment:

-

Method A (NaOH): While stirring, slowly add a solution of NaOH (e.g., 1 M) to the pectin solution to raise the pH to approximately 11-12. Maintain this pH at a low temperature (e.g., 5°C) for 2-3 hours to facilitate de-esterification while minimizing β-elimination, which can degrade the pectin backbone.

-

Method B (NaOH and Sodium Phosphate): For 100g of pectin pulp, dissolve 12g of Na₃PO₄·12H₂O and 1.2g of NaOH in 2L of boiling water. Add the pectin pulp and heat in an autoclave at 110°C for 5 minutes. This method is adapted from a protocol for preparing sodium polypectate for microbiological media.

-

-

Neutralization (if necessary): After the de-esterification period, carefully neutralize the solution to pH 7.0 using a suitable acid (e.g., HCl).

-

Precipitation: Precipitate the sodium polypectate by adding 2-3 volumes of acetone or 95% ethanol with stirring.

-

Purification: Collect the fibrous precipitate by filtration. Wash the precipitate several times with acetone or ethanol to remove residual reagents and by-products (like methanol).

-

Drying: Dry the purified sodium polypectate in a vacuum or forced-air oven at a low temperature (e.g., 30-40°C) to obtain the final product.

Protocol 3: Enzymatic De-esterification of Pectin

This method utilizes the enzyme Pectin Methylesterase (PME) for a more controlled de-esterification process.

Materials:

-

Extracted Pectin

-

Distilled water

-

Pectin Methylesterase (PME) from a plant (e.g., citrus) or fungal source

-

Sodium chloride (NaCl)

-

Sodium hydroxide (NaOH) for pH control

-

Ethanol (95%)

-

Autotitrator or pH meter

-

Stirred, temperature-controlled reaction vessel

Methodology:

-

Pectin Solution Preparation: Prepare a 0.02% pectin solution in 0.1 M NaCl.

-

pH and Temperature Adjustment: Adjust the pH of the pectin solution to the optimal range for the specific PME being used. Plant-based PMEs often have an alkaline optimum (pH 7.0-8.0), while fungal PMEs typically have an acidic optimum (around pH 4.5). Set the temperature to the enzyme's optimum, often between 37°C and 70°C.

-

Enzymatic Reaction: Add a predetermined amount of PME to the pectin solution to initiate the de-esterification. The reaction releases protons as methyl esters are hydrolyzed to carboxylic acid groups.

-

pH Control: Maintain the pH at the desired setpoint by the controlled addition of NaOH using an autotitrator. The volume of NaOH consumed is directly proportional to the number of methyl ester groups hydrolyzed.

-

Reaction Termination: The reaction is complete when the consumption of NaOH ceases. This typically takes around 15 minutes to a few hours depending on the enzyme concentration and reaction conditions.

-

Precipitation and Purification: Precipitate the resulting pectic acid or its sodium salt by adding 2-3 volumes of 95% ethanol.

-

Washing and Drying: Wash the precipitate with 70% ethanol and then dry it in an oven at a low temperature to obtain the final product.

Visualizing the Process: Experimental Workflows

The following diagrams illustrate the key stages in the production of sodium polypectate.

Caption: Workflow for the extraction and purification of pectin from plant biomass.

Caption: General workflow for the de-esterification of pectin to sodium polypectate.

Conclusion

The production of sodium polypectate is a multi-step process that begins with the careful selection of pectin-rich raw materials. The extraction of pectin is a critical step, with acid hydrolysis being the most common method, where conditions must be optimized to maximize yield without significant degradation of the polysaccharide. Subsequent de-esterification, whether through chemical (alkaline or acid) or enzymatic means, is the core transformation that yields pectic acid, which is then converted to its sodium salt. Each method of de-esterification offers a trade-off between reaction speed, control over the final product characteristics, and potential for polymer degradation. This guide provides the foundational knowledge and detailed protocols necessary for the successful laboratory-scale production of sodium polypectate for research and development purposes.

References

An In-Depth Technical Guide to Sodium Polypectate (CAS Number: 9049-37-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium polypectate, the sodium salt of pectic acid, is a natural polysaccharide derived from pectin (B1162225), a major component of plant cell walls. With the CAS number 9049-37-0, this biopolymer is gaining significant attention in the pharmaceutical and biomedical fields due to its biocompatibility, biodegradability, and unique gelling properties. This technical guide provides a comprehensive overview of sodium polypectate, including its physicochemical properties, synthesis and characterization, gelling mechanisms, and applications in drug delivery. Detailed experimental protocols and mandatory visualizations are included to facilitate its practical application in research and development.

Physicochemical Properties

Sodium polypectate is a complex polysaccharide primarily composed of α-(1-4) linked D-galacturonic acid units. Its properties can vary depending on the source and extraction method. Key physicochemical parameters are summarized in the table below.

| Property | Value | References |

| CAS Number | 9049-37-0 | [1][2] |

| Molecular Formula | (C₆H₇NaO₆)n | |

| Molecular Weight | Variable (typically 25,000 - 100,000 g/mol ) | |

| Synonyms | Sodium pectate, Pectic acid sodium salt, Polygalacturonic acid sodium salt | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water, forming a viscous solution; insoluble in organic solvents. | |

| Degree of Esterification (DE) | < 5% | [2] |

| Viscosity | Concentration and salt dependent. Can range from low to high viscosity. | [3] |

| Gelling Properties | Forms gels in the presence of divalent cations, such as Ca²⁺. |

Synthesis and Characterization

Laboratory-Scale Synthesis from Citrus Peel

A common method for obtaining sodium polypectate involves the extraction and de-esterification of pectin from citrus peel.

Experimental Protocol:

-

Raw Material Preparation: Fresh orange peels are minced and washed thoroughly with water.

-

Acid Extraction: The washed peels are suspended in acidified water (pH 1.5-2.5 with HCl or citric acid) and heated at 80-90°C for 1-2 hours to extract the pectin.

-

Filtration: The hot acid extract is filtered to remove solid residues.

-

Precipitation: The pectin is precipitated from the filtrate by adding an equal or double volume of ethanol (B145695) or isopropanol.

-

Saponification (De-esterification): The precipitated pectin is then treated with an alkaline solution (e.g., sodium hydroxide (B78521) in ethanol/water) to remove the methyl ester groups. The pH is maintained at a high level (e.g., 10-11) for a controlled period.

-

Neutralization and Washing: The de-esterified pectin (pectic acid) is neutralized with an acid (e.g., HCl) to a pH of 6.5-7.5. The resulting sodium polypectate is then washed with ethanol to remove excess salts and impurities.

-

Drying: The final product is dried in an oven at a controlled temperature (e.g., 40-50°C) to obtain a fine powder.

Experimental Workflow for Sodium Polypectate Synthesis

Caption: Workflow for laboratory-scale synthesis of sodium polypectate.

Characterization Methods

A variety of analytical techniques can be employed to characterize the synthesized sodium polypectate.

| Parameter | Method | Details |

| Degree of Esterification (DE) | Titration or FTIR Spectroscopy | Titration involves the quantification of free and esterified carboxyl groups. FTIR spectroscopy analyzes the ratio of the absorbance peaks corresponding to esterified (~1740 cm⁻¹) and free carboxyl groups (~1630 cm⁻¹). |

| Molecular Weight | Size Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS) | Determines the molecular weight distribution of the polymer. |

| Viscosity | Rotational Viscometer or Rheometer | Measures the viscosity of sodium polypectate solutions at different concentrations and shear rates. |

| Gel Strength | Texture Analyzer | Quantifies the force required to penetrate a standardized gel, providing a measure of its firmness. |

| Chemical Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the monomer composition and linkages within the polymer chain. |

Gelling Mechanism and the "Egg-Box" Model

The ability of sodium polypectate to form hydrogels in the presence of divalent cations, most notably calcium ions (Ca²⁺), is a key feature for its applications. This process is widely explained by the "egg-box" model.

Upon the introduction of Ca²⁺ ions, the negatively charged carboxyl groups on the polygalacturonic acid chains of sodium polypectate interact with the positively charged calcium ions. The calcium ions act as cross-linking agents, binding to two or more carboxyl groups on adjacent polymer chains. This creates a three-dimensional network structure, entrapping water molecules and forming a hydrogel. The organized binding of calcium ions between the buckled polysaccharide chains resembles an egg-box, hence the name of the model.

"Egg-Box" Model for Sodium Polypectate Gelation

Caption: The "egg-box" model illustrating calcium ion-induced gelation.

Applications in Drug Delivery

The biocompatibility, biodegradability, and gelling properties of sodium polypectate make it an excellent candidate for various drug delivery systems.

Hydrogels for Controlled Release

Sodium polypectate hydrogels can encapsulate therapeutic agents and release them in a controlled manner. The release rate can be modulated by varying the polymer concentration and the concentration of the cross-linking agent (e.g., calcium chloride).

Microspheres and Nanoparticles

Sodium polypectate can be formulated into microspheres and nanoparticles for targeted and sustained drug delivery. These particulate systems can be prepared by various methods, including emulsification-crosslinking and ionotropic gelation.

Experimental Protocol: Preparation of Sodium Polypectate Microspheres by Emulsification-Crosslinking

-

Preparation of Polymer-Drug Solution: Dissolve sodium polypectate and the desired drug in an aqueous solution.

-

Emulsification: Add the aqueous polymer-drug solution to an oil phase (e.g., liquid paraffin) containing a surfactant (e.g., Span 80) and emulsify using a mechanical stirrer to form a water-in-oil (W/O) emulsion.

-

Cross-linking: Add a solution of calcium chloride to the emulsion while stirring to cross-link the sodium polypectate droplets and form solid microspheres.

-

Washing and Collection: The formed microspheres are then washed with a suitable solvent (e.g., hexane) to remove the oil and surfactant, and subsequently with water to remove excess calcium chloride.

-

Drying: The collected microspheres are dried (e.g., by lyophilization or air drying).

Workflow for Microsphere Preparation

Caption: General workflow for preparing drug-loaded sodium polypectate microspheres.

Signaling Pathways

While direct evidence for sodium polypectate's role in animal cell signaling is limited, its degradation products, oligogalacturonides (OGs), are known to act as signaling molecules in plants, triggering defense responses. In mammalian systems, pectin and its derivatives have been shown to interact with immune cells and influence signaling pathways. For instance, pectins can bind to Galectin-3, a protein involved in various cellular processes including inflammation and cancer progression. This interaction can modulate immune responses.

Hypothetical Signaling Pathway of Pectin in Mammalian Immune Cells

Caption: A potential signaling cascade initiated by pectin in immune cells.

Biocompatibility and Regulatory Status

Pectin and its derivatives, including sodium polypectate, are generally considered biocompatible and biodegradable. Numerous studies have demonstrated their low toxicity and suitability for biomedical applications.

Regulatory Status: Pectin is listed by the U.S. Food and Drug Administration (FDA) as Generally Recognized as Safe (GRAS) for use in food (21 CFR 184.1588). While this does not automatically confer approval for all pharmaceutical applications, it provides a strong foundation for its use as a pharmaceutical excipient. For specific drug formulations, further regulatory evaluation is required.

Conclusion

Sodium polypectate is a versatile and promising biopolymer with significant potential in the pharmaceutical and biomedical fields, particularly in the area of drug delivery. Its favorable physicochemical properties, coupled with its biocompatibility and well-understood gelling mechanism, make it an attractive material for researchers and drug development professionals. This technical guide has provided a comprehensive overview of sodium polypectate, from its synthesis and characterization to its potential applications and signaling interactions. The detailed protocols and visualizations are intended to serve as a valuable resource for the scientific community to further explore and utilize this remarkable natural polymer.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Polygalacturonic Acid Sodium Salt | C18H23NaO19-2 | CID 86278167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The viscosity of polyelectrolyte solutions and its dependence on their persistence length, concentration and solvent quality - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Physical and Chemical Properties of Sodium Polypectate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium polypectate, the sodium salt of pectic acid, is a linear polysaccharide derived from the de-esterification of pectin (B1162225). It is primarily composed of α-(1,4)-linked D-galacturonic acid units.[1][2] This biopolymer is of significant interest in various scientific and industrial fields, including drug delivery, food technology, and plant biology, owing to its unique physicochemical properties.[3][4] This technical guide provides an in-depth overview of the core physical and chemical characteristics of sodium polypectate, with a focus on quantitative data, experimental methodologies, and key functional mechanisms.

Chemical Structure and Identification

Sodium polypectate is a polyelectrolyte with a backbone of poly(α-1,4-D-galacturonic acid). The carboxyl groups of the galacturonic acid residues are neutralized with sodium ions. The degree of esterification (DE), which is the ratio of esterified galacturonic acid groups to the total galacturonic acid groups, is a critical parameter influencing its properties and is typically less than 5% for sodium polypectate.[1][5]

Table 1: Chemical Identification of Sodium Polypectate

| Property | Value | Reference |

| CAS Number | 9049-37-0 | [3][6][7] |

| Molecular Formula | (C₆H₇NaO₆)n | [3][7] |

| Molecular Weight | Variable, typically in the range of 25,000 - 100,000 g/mol | [8] |

Physical and Chemical Properties

The physical and chemical properties of sodium polypectate are highly dependent on its molecular weight, degree of esterification, and the surrounding environmental conditions such as pH, ionic strength, and temperature.

Solubility

Sodium polypectate is generally soluble in water and aqueous solutions of sodium hydroxide.[9][10] Its solubility is influenced by temperature, pH, and the presence of salts.

Table 2: Solubility of Sodium Polypectate

| Solvent | Solubility | Observations | Reference |

| Water | 10 mg/mL | Forms a hazy to turbid, faintly yellow to yellow solution. | [9][10] |

| Aqueous NaOH (1%) | Soluble | Forms a clear to hazy solution. | [9][10] |

| DMSO | May be soluble | Solubility may vary. | [11] |

| Ethanol | Insoluble | --- | [11] |

Viscosity

Solutions of sodium polypectate exhibit non-Newtonian, shear-thinning behavior. The viscosity is influenced by concentration, temperature, shear rate, and the ionic strength of the solution. The addition of salts can significantly impact the viscosity of semidilute polyelectrolyte solutions.[12]

Gelation

A key property of sodium polypectate is its ability to form gels in the presence of divalent cations, most notably calcium (Ca²⁺).[13] This ionotropic gelation is a result of the specific binding of Ca²⁺ ions to the carboxyl groups of the polygalacturonic acid chains, leading to the formation of a three-dimensional network.[13][14]

The "Egg-Box" Model of Gelation

The mechanism of calcium-induced gelation is widely described by the "egg-box" model.[2][14] In this model, calcium ions coordinate with the carboxyl and hydroxyl groups of two adjacent polymer chains, forming junction zones. These junction zones act as cross-links, creating a stable gel network that entraps water and other molecules.[14]

Factors influencing gelation include the concentration of sodium polypectate and divalent cations, pH, temperature, and the degree of esterification.[15]

Experimental Protocols

Determination of Degree of Esterification (DE) by Titration

This method involves the saponification of the ester groups followed by titration of the excess alkali.

Methodology:

-

Sample Preparation: Accurately weigh about 0.5 g of sodium polypectate and dissolve it in 100 mL of deionized water.

-

Initial Titration: Add 5 drops of phenolphthalein (B1677637) indicator and titrate with 0.1 M NaOH until a faint pink color persists for at least 30 seconds. Record the volume of NaOH used (V₁). This step neutralizes the free carboxyl groups.

-

Saponification: Add 25.0 mL of 0.5 M NaOH to the neutralized solution. Stir for 30 minutes to ensure complete saponification of the methyl ester groups.

-

Back Titration: Add 25.0 mL of 0.5 M HCl to the solution to neutralize the excess NaOH.

-

Final Titration: Titrate the excess HCl with 0.1 M NaOH until the endpoint is reached. Record the volume of NaOH used (V₂).

-

Calculation: The Degree of Esterification (DE) is calculated using the following formula: DE (%) = [V₂ / (V₁ + V₂)] x 100

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used for the qualitative and quantitative analysis of sodium polypectate, including the determination of the degree of esterification.[16][17]

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the dried sodium polypectate sample.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: The degree of esterification can be estimated by comparing the areas of the absorption bands corresponding to the esterified carboxyl groups (around 1730-1750 cm⁻¹) and the free carboxylate groups (around 1600-1630 cm⁻¹).[16][17]

Determination of Pectin Content by Spectrophotometry

This method is based on the reaction of pectin with copper ions to form copper pectate.[18][19]

Methodology:

-

Reaction: A known amount of the sample is reacted with a solution containing an excess of copper ions (Cu²⁺).

-

Separation: The precipitated copper pectate is separated by filtration.

-

Measurement: The concentration of the remaining Cu²⁺ in the filtrate is determined spectrophotometrically.

-

Calculation: The pectin content is calculated based on the amount of Cu²⁺ that reacted to form copper pectate. The molecular formula of copper pectate is C₁₇H₂₂O₁₆Cu, where copper accounts for 11.72% of the weight.[18]

Applications in Research and Drug Development

Sodium polypectate's unique properties make it a valuable material in various research and development applications.

Drug Delivery

The ability of sodium polypectate to form gels in the presence of divalent cations makes it an excellent candidate for controlled and targeted drug delivery systems.[4][20] Polyelectrolyte complexes (PECs) formed with oppositely charged polymers are also being explored for encapsulating and delivering therapeutic agents.[4][21]

Induction of Polygalacturonases

In microbiological research, sodium polypectate is used as a carbon source and an inducer of polygalacturonase enzymes in fungal and bacterial cultures.[3][9][22] These enzymes are crucial for understanding plant-pathogen interactions and have applications in various biotechnological processes.

Conclusion

Sodium polypectate is a versatile biopolymer with a well-defined chemical structure and a range of tunable physical properties. Its ability to form gels, its biocompatibility, and its role as an enzymatic inducer make it a valuable tool for researchers in drug delivery, microbiology, and materials science. A thorough understanding of its properties and the experimental methods for their characterization is essential for its effective application in innovative research and development endeavors.

References

- 1. Sodium pectate | 9049-37-0 | YG10332 | Biosynth [biosynth.com]

- 2. Sodium pectate | CymitQuimica [cymitquimica.com]

- 3. SODIUM POLYPECTATE | 9049-37-0 [chemicalbook.com]

- 4. Polyelectrolyte Complexes: A Review of their Applicability in Drug Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polygalacturonic Acid Sodium Salt | C18H23NaO19-2 | CID 86278167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemwhat.com [chemwhat.com]

- 8. alfa-industry.com [alfa-industry.com]

- 9. Polygalacturonic acid citrus fruit, = 75 titration 9049-37-0 [sigmaaldrich.com]

- 10. Polygalacturonic acid citrus fruit, = 75 titration 9049-37-0 [sigmaaldrich.com]

- 11. Polypectate sodium I CAS#: 9049-37-0 I inducer of polygalacturonase I InvivoChem [invivochem.com]

- 12. Salt Effect on the Viscosity of Semidilute Polyelectrolyte Solutions: Sodium Polystyrenesulfonate – Department of Chemistry [chem.unc.edu]

- 13. arts.units.it [arts.units.it]

- 14. Structure-Related Gelling of Pectins and Linking with Other Natural Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A New Method for Determination of Pectin Content Using Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

The "Egg-Box" Unveiled: A Technical Guide to the Gelling Mechanism of Sodium Polypectate with Calcium Ions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principles of the gelling mechanism of sodium polypectate, a linear polysaccharide composed of α-(1→4) linked D-galacturonic acid units, in the presence of calcium ions. This process, pivotal in fields ranging from food science to advanced drug delivery systems, is primarily explained by the renowned "egg-box model." This document provides a comprehensive overview of the molecular interactions, influencing factors, quantitative data, and detailed experimental protocols to characterize this phenomenon.

The Core Gelling Mechanism: The Egg-Box Model

The gelation of sodium polypectate with calcium ions is a classic example of ionic cross-linking. The fundamental mechanism is described by the "egg-box model," which posits the formation of junction zones where divalent cations, such as calcium (Ca²⁺), are specifically bound between two or more polyguluronate chains.[1]

Sodium polypectate is a salt of pectic acid, a polygalacturonic acid. In solution, the carboxyl groups of the galacturonic acid residues are negatively charged (COO⁻). Upon the introduction of calcium ions, these divalent cations act as bridges, electrostatically interacting with the carboxyl groups on adjacent polymer chains. This chelation of calcium ions by the carboxylate groups leads to the formation of a stable, three-dimensional network structure, entrapping water molecules and resulting in the formation of a hydrogel.[2]

The "egg-box" nomenclature arises from the visual representation of this structure, where the calcium ions are likened to eggs nestled within the cavities created by the aligned polysaccharide chains. This specific and cooperative binding is crucial for the formation of a strong and stable gel matrix.

dot

Caption: Fig. 1: The Egg-Box Model of Calcium-Pectate Gelation

Factors Influencing Gelation

The formation and properties of calcium pectinate gels are highly dependent on several factors that can be precisely controlled to tailor the final product for specific applications.

-

Pectin (B1162225) Concentration: An increase in the concentration of sodium polypectate leads to a stronger gel, as it increases the number of available cross-linking sites and the density of the polymer network.[3]

-

Calcium Ion Concentration: The concentration of calcium ions is a critical parameter. Initially, increasing the calcium concentration enhances gel strength.[4] However, excessive calcium can lead to precipitation and the formation of a heterogeneous, weaker gel.[5]

-

pH: The pH of the solution significantly impacts the ionization of the carboxyl groups. A higher pH promotes the deprotonation of these groups, increasing the negative charge density and thus enhancing the binding of calcium ions.[2] Conversely, at low pH, the carboxyl groups are protonated, reducing the electrostatic attraction for calcium ions and weakening the gel.[6]

-

Degree of Methylation (DM): Sodium polypectate is a low-methoxyl (LM) pectin, meaning it has a low degree of esterification of its carboxyl groups. A lower DM results in a higher number of free carboxyl groups available for cross-linking with calcium ions, leading to stronger gels.[7]

-

Temperature: Temperature can influence the mobility of the polymer chains and the kinetics of gel formation. Cooling a solution of sodium polypectate and calcium ions typically promotes gelation.[8]

-

Ionic Strength: The presence of other ions can affect the electrostatic interactions. High ionic strength can shield the negative charges on the pectate chains, potentially influencing the binding of calcium ions.

dot

Caption: Fig. 2: Factors Influencing Calcium-Pectate Gelation

Quantitative Data on Gel Properties

The rheological properties of calcium pectinate gels, particularly the storage modulus (G'), provide a quantitative measure of gel strength. The following table summarizes the effect of calcium chloride concentration on the storage modulus of a pea protein-pectin gel system, which serves as a relevant model to understand the impact of calcium on pectin gelation.

| Calcium Chloride (CaCl₂) Concentration (mM) | Storage Modulus (G') (Pa) |

| 0 | ~150 |

| 5 | ~350 |

| 10 | ~450 |

| 15 | ~300 |

| 25 | ~250 |

Table 1: Effect of CaCl₂ concentration on the storage modulus (G') of pea protein-pectin gels. Data adapted from a study on pea protein-pectin gels, where an increase in G' indicates stronger gel formation, with a subsequent decrease at higher calcium concentrations.[5]

Experimental Protocols

Preparation of Calcium Pectinate Beads for Drug Delivery

This protocol describes a common method for preparing calcium pectinate beads, often used for controlled drug release applications.

Materials:

-

Low methoxy (B1213986) pectin

-

Ofloxacin (B1677185) (or other model drug)

-

Sodium bicarbonate

-

Deionized water

-

Calcium chloride (CaCl₂)

-

Acetic acid

Procedure:

-

Dissolve 300 mg of low methoxy pectin in 10 mL of deionized water.

-

Uniformly mix 200 mg of ofloxacin and a specified amount of sodium bicarbonate into the pectin solution.

-

Sonicate the dispersion for 30 minutes to remove any entrapped air bubbles.

-

Drop the resulting dispersion through a 23-gauge syringe needle into 80 mL of a 2% w/v calcium chloride solution containing 10% acetic acid.

-

Agitate the solution at 100 rpm using a magnetic stirrer for 30 minutes to allow for bead formation and curing.

-

Strain the beads and wash them three times with distilled water.

Rheological Analysis of Pectin Gels

Rheological measurements are essential for quantifying the viscoelastic properties of the hydrogel.

Equipment:

-

Rotational rheometer with temperature control (e.g., cone-plate or parallel-plate geometry)

Procedure:

-

Sample Preparation: Prepare pectin solutions at the desired concentration in deionized water or a suitable buffer. The solution is often heated to ensure complete dissolution and then cooled. The calcium chloride solution is then added to initiate gelation.

-

Loading: Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped.

-

Temperature Sweep: To determine the gelling temperature, perform a temperature sweep by cooling the sample at a controlled rate (e.g., 1°C/min) while applying a small oscillatory strain at a constant frequency (e.g., 1 Hz). The gel point can be identified as the temperature where the storage modulus (G') exceeds the loss modulus (G'').[11]

-

Frequency Sweep: To characterize the mechanical spectrum of the formed gel, perform a frequency sweep at a constant temperature and strain within the linear viscoelastic region. This provides information on the gel's elastic and viscous properties over a range of frequencies.[4]

-

Strain Sweep: To determine the linear viscoelastic region (LVR), perform a strain sweep at a constant frequency. The LVR is the range of strain where G' and G'' are independent of the applied strain. Subsequent experiments should be conducted within this region to avoid disrupting the gel structure.

dot

Caption: Fig. 3: Experimental Workflow for Pectin Gel Characterization

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of the binding interaction between calcium ions and sodium polypectate.

Principle: ITC measures the heat released or absorbed during a binding event. By titrating a solution of calcium ions into a solution of sodium polypectate, the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction can be determined.[12]

Experimental Setup:

-

Sample Preparation: Prepare solutions of sodium polypectate and calcium chloride in the same buffer to minimize heats of dilution. The concentrations should be carefully chosen based on the expected binding affinity.

-

ITC Instrument: A typical ITC instrument consists of a sample cell containing the sodium polypectate solution and a reference cell containing the buffer. A syringe is filled with the calcium chloride solution.

-

Titration: A series of small injections of the calcium chloride solution are made into the sample cell. The heat change after each injection is measured.

-

Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of calcium to pectate. This binding isotherm can be fitted to a suitable binding model to extract the thermodynamic parameters.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to monitor the conformational changes in the sodium polypectate chains upon binding with calcium ions and subsequent gel formation.

Principle: CD measures the differential absorption of left- and right-circularly polarized light. Changes in the secondary structure of the polysaccharide will result in changes in its CD spectrum.

Procedure:

-

Obtain a CD spectrum of the sodium polypectate solution in the absence of calcium ions.

-

Titrate the solution with a calcium chloride solution, acquiring a CD spectrum after each addition.

-

Monitor the changes in the CD signal at specific wavelengths to follow the conformational transition associated with the formation of the "egg-box" structure.[13]

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can be used to visualize the morphology of the calcium pectinate gel network at the nanoscale.

Procedure:

-

Sample Preparation: A small amount of the freshly prepared calcium pectinate gel is deposited onto a clean, flat substrate, such as mica. The sample may be imaged either in air after drying or under liquid conditions to observe the hydrated structure.[14][15]

-

Imaging: The AFM tip scans the surface of the gel, and the topographical data is used to generate a three-dimensional image of the network structure. This allows for the visualization of the polymer chains and the pores within the gel matrix.

Conclusion

The gelation of sodium polypectate with calcium ions is a well-defined process governed by the "egg-box" model, leading to the formation of robust hydrogels with tunable properties. A thorough understanding of the influencing factors and the application of advanced characterization techniques are crucial for the rational design and optimization of calcium pectinate gels for a wide array of applications in research, pharmaceuticals, and industry. The experimental protocols provided in this guide offer a starting point for the systematic investigation of this fascinating and versatile gelling system.

References

- 1. Comparative Insights into the Fundamental Steps Underlying Gelation of Plant and Algal Ionic Polysaccharides: Pectate and Alginate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. Rheological Behavior of Pectin Gels Obtained from Araçá (Psidium cattleianum Sabine) Fruits: Influence of DM, Pectin and Calcium Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Effect of CaCl2 on the Gelling Properties of Pea Protein–Pectin Dispersions [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Related Gelling of Pectins and Linking with Other Natural Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium-induced gelation of low methoxy pectin solutions--thermodynamic and rheological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. turkjps.org [turkjps.org]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 13. researchgate.net [researchgate.net]

- 14. AFM Imaging | Medical Device Coatings | EAG Laboratories [eag.com]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Sodium Pectate and Sodium Polypectate for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the nomenclature, chemical structure, physicochemical properties, and biological interactions of sodium pectate, a biopolymer of significant interest in pharmaceutical sciences. A primary point of clarification is the synonymous relationship between the terms "sodium pectate" and "sodium polypectate," which refer to the same chemical entity: the sodium salt of pectic acid. This document provides a detailed overview of this polysaccharide, including its derivation from pectin (B1162225), its gelling mechanisms, and its emerging role as a modulator of key signaling pathways relevant to drug development. Quantitative data are presented in a comparative table, and detailed experimental protocols for characterization are provided.

Demystifying the Nomenclature: Sodium Pectate vs. Sodium Polypectate

In the field of polymer chemistry and for commercial purposes, "sodium pectate" and "sodium polypectate" are used interchangeably to refer to the same substance.[1][2][3][4] Both terms describe the sodium salt of pectic acid, which is a polysaccharide primarily composed of α-(1,4)-linked D-galacturonic acid units.[4] The key characteristic of pectic acid and its salts (pectates) is a very low degree of methyl esterification, typically below 5%. The prefix "poly" in "polypectate" is inherent to the nature of the molecule, as pectate is, by definition, a polymer. Chemical and supplier databases consistently list both names as synonyms under the same CAS Registry Number: 9049-37-0.

The relationship and derivation of these terms from the parent compound, pectin, is illustrated in the logical diagram below.

Physicochemical Properties

Sodium pectate is a water-soluble polysaccharide whose properties are highly dependent on its source, extraction method, and purification process. The most critical parameters influencing its functionality are its molecular weight and its very low degree of esterification. These properties govern its viscosity in solution and its hallmark ability to form gels in the presence of divalent cations.

Data Presentation: Quantitative Physicochemical Properties

| Property | Typical Value/Range | Conditions & Notes |

| CAS Registry Number | 9049-37-0 | Applies to both Sodium Pectate and Sodium Polypectate. |

| Degree of Esterification (DE) | < 5% | Pectates are defined by a very low degree of methyl esterification. |

| Molecular Weight (Mw) | 70 kDa - 200 kDa | Highly variable depending on the plant source and extraction/processing conditions. Can be higher or lower. |

| Intrinsic Viscosity ([η]) | 249 - 600 cm³/g | Dependent on molecular weight, solvent, and ionic strength. |

| Aqueous Solution Viscosity | Increases with concentration. | For a 0.67% solution, viscosity can be >3800 cP, but is highly dependent on pH, temperature, and shear rate. In the absence of salt, reduced viscosity increases upon dilution due to polyelectrolyte expansion. |

| Gelling Conditions | Forms gels with divalent cations (e.g., Ca²⁺). | Gelation is initiated at CaCl₂ concentrations as low as 3.5-6.5 mM for a 1% pectin solution. Optimal gel formation often occurs in a CaCl₂ concentration range of 5-25 mM. |

| Optimal pH for Gelation | Wide range (pH 2.6 - 7.0) | In the presence of calcium, gels can form over a broad pH range. Stronger gels are often formed at neutral pH. |

Key Experimental Protocols

Accurate characterization of sodium pectate is crucial for its application in research and drug development. The following are detailed methodologies for determining its fundamental properties.

Determination of Degree of Esterification (DE) by Titration

This method quantifies the free carboxyl groups and the esterified carboxyl groups through a two-step acid-base titration.

Principle:

-

Titration 1 (V1): Measures the free carboxyl groups present in the pectic acid backbone.

-

Saponification: The methyl ester groups are hydrolyzed using a strong base (NaOH), converting them into sodium carboxylates.

-

Titration 2 (V2): Measures the total carboxyl groups (initially free + those from saponification) by back-titrating the excess NaOH.

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.5 g of the sodium pectate sample.

-

Dissolution: Dissolve the sample in 100 mL of CO₂-free deionized water with gentle stirring.

-

Titration 1 (Free Carboxyl Groups):

-

Add 5 drops of phenolphthalein (B1677637) indicator.

-

Titrate with standardized 0.1 M NaOH until a stable pink color persists for at least 30 seconds.

-

Record the volume of NaOH used as V1.

-

-

Saponification:

-

To the neutralized solution from the previous step, add a precise volume of 0.5 M NaOH (e.g., 20 mL).

-

Stir the solution and allow it to stand for 2 hours at room temperature to ensure complete de-esterification.

-

-

Back Titration (Total Carboxyl Groups):

-

Add a precise volume of 0.5 M HCl that is equivalent to the volume of 0.5 M NaOH added in the saponification step.

-

Titrate the solution with standardized 0.1 M NaOH until the pink endpoint is reached again.

-

Record the volume of NaOH used in this second titration as V2.

-

-

Calculation:

-

The Degree of Esterification (DE) is calculated using the formula: DE (%) = [V2 / (V1 + V2)] * 100

-

Structural Characterization by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within the pectate structure and to estimate the degree of esterification.

Principle: The esterified carboxyl groups (C=O of -COOCH₃) and the free carboxylate groups (-COO⁻) absorb infrared radiation at different characteristic frequencies. The ratio of the absorbance intensities of these two bands can be correlated with the DE.

Methodology:

-

Sample Preparation: Prepare a solid sample by mixing ~1 mg of dried sodium pectate with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.

-

Spectrum Acquisition:

-

Place the KBr pellet in the FTIR spectrometer.

-

Record the spectrum in the range of 4000–400 cm⁻¹.

-

-

Data Analysis:

-

Identify the key absorption bands:

-

~1735-1750 cm⁻¹: C=O stretching of the methyl-esterified carboxyl group.

-

~1600-1630 cm⁻¹: Asymmetric stretching of the carboxylate anion (-COO⁻).

-

-

Calculate the area under the curve for both peaks.

-